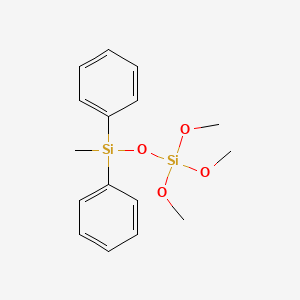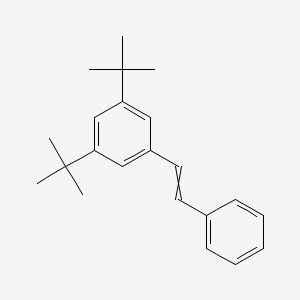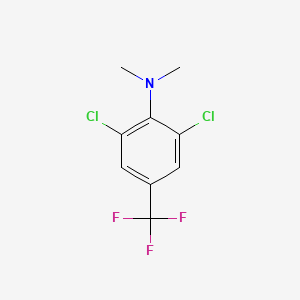
Benzenamine, 2,6-dichloro-N,N-dimethyl-4-(trifluoromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenamine, 2,6-dichloro-N,N-dimethyl-4-(trifluoromethyl)- is an organic compound with a complex structure It is characterized by the presence of two chlorine atoms, a trifluoromethyl group, and a dimethylamino group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 2,6-dichloro-N,N-dimethyl-4-(trifluoromethyl)- typically involves multiple steps. One common method includes the chlorination of benzenamine to introduce the chlorine atoms at the 2 and 6 positions. This is followed by the introduction of the trifluoromethyl group through a Friedel-Crafts alkylation reaction. Finally, the dimethylamino group is added via a nucleophilic substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of advanced catalytic processes to improve yield and efficiency. High-pressure reactors and specialized catalysts are often employed to facilitate the chlorination and alkylation steps. The use of continuous flow reactors can also enhance the scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Benzenamine, 2,6-dichloro-N,N-dimethyl-4-(trifluoromethyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrobenzenes, while reduction can produce various amines.
Aplicaciones Científicas De Investigación
Benzenamine, 2,6-dichloro-N,N-dimethyl-4-(trifluoromethyl)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Benzenamine, 2,6-dichloro-N,N-dimethyl-4-(trifluoromethyl)- involves its interaction with specific molecular targets. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Benzenamine, 2,6-dichloro-: Lacks the trifluoromethyl and dimethylamino groups.
Benzenamine, N,N-dimethyl-: Does not have the chlorine and trifluoromethyl groups.
Benzenamine, 2,4-dichloro-: Similar structure but with chlorine atoms at different positions.
Uniqueness
The unique combination of chlorine, trifluoromethyl, and dimethylamino groups in Benzenamine, 2,6-dichloro-N,N-dimethyl-4-(trifluoromethyl)- imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity and stability.
Propiedades
Número CAS |
156639-46-2 |
|---|---|
Fórmula molecular |
C9H8Cl2F3N |
Peso molecular |
258.06 g/mol |
Nombre IUPAC |
2,6-dichloro-N,N-dimethyl-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C9H8Cl2F3N/c1-15(2)8-6(10)3-5(4-7(8)11)9(12,13)14/h3-4H,1-2H3 |
Clave InChI |
LXOBSXDEOIYCKO-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=C(C=C(C=C1Cl)C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



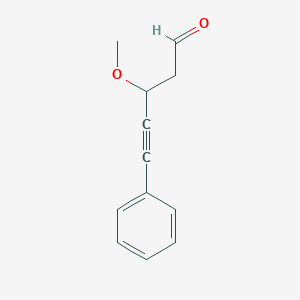
![1,2,3,4-Tetrabromo-5-[2-(2,3,4,5-tetrabromophenoxy)ethyl]benzene](/img/structure/B14280388.png)
![(Bicyclo[2.2.1]heptan-1-yl)acetic anhydride](/img/structure/B14280396.png)
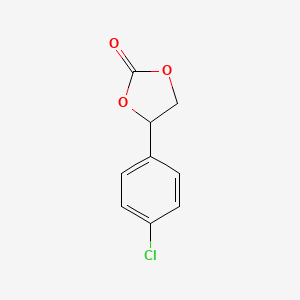
![2-{4-[(4-Methylphenyl)methoxy]phenyl}-1,3-oxathiolane](/img/structure/B14280414.png)
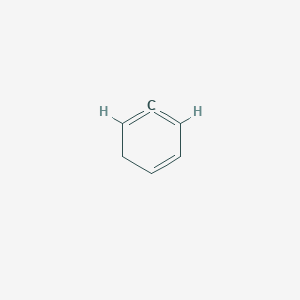
![Silane, [(1-cyclohexyl-2-propenyl)oxy]trimethyl-](/img/structure/B14280421.png)
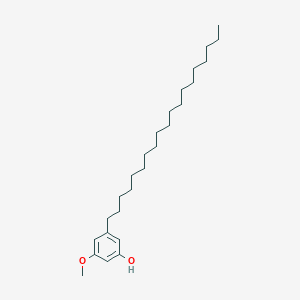
![2-Butene, 1,1,1,2,3,4,4-heptafluoro-4-[(trifluoroethenyl)oxy]-](/img/structure/B14280424.png)
